molecular formula C35H44O19 B150596 Tenuifoliside C CAS No. 139726-37-7

Tenuifoliside C

Cat. No.: B150596
CAS No.: 139726-37-7
M. Wt: 768.7 g/mol
InChI Key: PMGMZCFZCYRJAG-KQTMLTHJSA-N
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Description

Tenuifoliside C is a bioactive compound isolated from the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. It is known for its inhibitory effects on lactate dehydrogenase and its significant role in inhibiting chlorzoxazone 6-hydroxylation catalyzed by CYP2E1

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenuifoliside C can be isolated from the wild Polygala tenuifolia plant. The extraction process involves using solvents like methanol to dissolve the compound, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves harvesting the roots of Polygala tenuifolia, drying, and then using solvent extraction methods to isolate the compound. The extracted product is then purified using techniques like HPLC to ensure a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: Tenuifoliside C undergoes various chemical reactions, including hydrolysis and isomerization. The compound is susceptible to degradation under alkaline conditions, leading to hydrolysis and isomerization reactions such as cis-trans isomerism, keto-enol tautomerism, and optical isomerism .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions, especially under alkaline conditions.

    Isomerization: Can be induced by changes in pH and temperature.

Major Products Formed: The degradation products of this compound include various isomers and hydrolyzed forms, which can be identified using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) .

Scientific Research Applications

Tenuifoliside C has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacy. It is used as a lactate dehydrogenase inhibitor and has shown potential in inhibiting chlorzoxazone 6-hydroxylation catalyzed by CYP2E1 . This makes it valuable for research in drug metabolism and pharmacokinetics. Additionally, this compound is being studied for its neuroprotective effects, particularly in the context of neurological diseases such as Alzheimer’s and Parkinson’s .

Mechanism of Action

Comparison with Similar Compounds

  • Tenuifoliside A
  • Tenuifoliside B
  • Polygalaxanthone III

Comparison: Tenuifoliside C, along with Tenuifoliside A and Tenuifoliside B, are major pharmacologically active ingredients in Radix Polygalae . While all three compounds share similar inhibitory effects on enzymes like CYP2E1, this compound is particularly noted for its higher potency and stability. Additionally, this compound has shown unique neuroprotective properties, making it a valuable compound for research in neurological diseases .

Biological Activity

Tenuifoliside C, a bioactive compound isolated from the roots of Polygala tenuifolia, has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anti-inflammatory, neuroprotective, and antitumor properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is classified as a phenylpropanoid sucrose ester with the chemical formula C35H44O19C_{35}H_{44}O_{19} and a unique structure that contributes to its biological activity. Its molecular characteristics enable interactions with various biological targets, making it a subject of interest in pharmacological studies.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages. The compound downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory pathways.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

MediatorIC50 Value (μM)Mechanism of Action
Nitric Oxide10.01Inhibition of iNOS expression
Prostaglandin E2Not specifiedInhibition of COX-2 expression
TNF-αNot specifiedDownregulation in mRNA expression
IL-1βNot specifiedDownregulation in mRNA expression
IL-6Not specifiedDownregulation in mRNA expression

These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases, warranting further investigation into its mechanisms and potential clinical applications .

Neuroprotective Effects

This compound has also shown promise in neuroprotection. Studies indicate that it may enhance cognitive function and provide protection against neurodegenerative conditions. The compound's ability to modulate neurotransmitter levels, such as increasing GABA and acetylcholine while decreasing noradrenaline, suggests a mechanism that could support cognitive health and sleep regulation .

Antitumor Activity

The antitumor potential of this compound has been explored through various assays. It has demonstrated cytotoxic effects against several cancer cell lines, indicating its ability to inhibit tumor growth. The compound's mechanisms may involve modulation of apoptotic pathways and inhibition of cell proliferation .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 Value (μM)Effect Observed
HeLa (Cervical)15.0Induction of apoptosis
MCF-7 (Breast)20.5Inhibition of cell proliferation
A549 (Lung)18.0Cell cycle arrest at G1 phase

These results indicate that this compound could serve as a lead compound for developing new anticancer therapies .

Case Study 1: In Vivo Anti-inflammatory Effects

A study involving mice treated with this compound showed a significant reduction in paw edema induced by carrageenan, supporting its anti-inflammatory effects observed in vitro. The treatment resulted in decreased levels of pro-inflammatory cytokines and markers, further validating its therapeutic potential against inflammation .

Case Study 2: Neuroprotective Effects in Animal Models

In an animal model of Alzheimer's disease, administration of this compound improved memory deficits and reduced amyloid-beta plaque formation. Behavioral tests indicated enhanced cognitive function, suggesting that this compound may be beneficial for neurodegenerative conditions .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGMZCFZCYRJAG-KQTMLTHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701099966
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139726-37-7
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139726-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenuifoliside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENUIFOLISIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is tenuifoliside C and where is it found?

A1: this compound is an acylated sucrose, a type of oligosaccharide ester, primarily found in the roots of Polygala tenuifolia Willd., also known as Yuan Zhi. [, ] This plant is traditionally used in Chinese medicine.

Q2: Can you describe the structural characteristics of this compound?

A2: While a specific molecular formula and weight are not provided in the provided research excerpts, we can deduce some structural information. This compound is a sucrose molecule esterified with specific acyl groups. One of these is a sinapoyl group, linked to the sucrose via an ester bond at the 3′ position. [] Further structural elucidation would require additional spectroscopic data, such as NMR and high-resolution mass spectrometry.

Q3: How is this compound typically extracted and what analytical methods are used for its quantification?

A3: Researchers have employed several techniques to extract and isolate this compound from Polygala tenuifolia. These include conventional ethanol extraction followed by various chromatographic methods like silica gel, ODS, gelatum, polyamide, and MCI. [] A more recent approach combines microwave-assisted extraction with countercurrent chromatography using a specific solvent system for increased efficiency. [] For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed. [, , , ]

Q4: What is known about the stability of this compound?

A4: Studies indicate that this compound, like other oligosaccharide esters, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. [] Its stability is influenced by both temperature and pH. The degradation pathways primarily involve hydrolysis and isomerization reactions, including cis-trans isomerism, keto-enol tautomerism, and optical isomerism. [] Specific details regarding its stability under various storage conditions or formulation strategies are not detailed in the provided excerpts.

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